Bienvenue dans la boutique en ligne BenchChem!

6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile

Kinase Inhibition c-Met Pim-1

6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile (CAS 2320884-51-1) is a synthetic small molecule belonging to the triazolo[4,3-b]pyridazine class. Its structure integrates a 1,4-diazepane linker connecting a 6-substituted triazolopyridazine core to a nicotinonitrile terminus.

Molecular Formula C16H16N8
Molecular Weight 320.36
CAS No. 2320884-51-1
Cat. No. B2796569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile
CAS2320884-51-1
Molecular FormulaC16H16N8
Molecular Weight320.36
Structural Identifiers
SMILESC1CN(CCN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=C4)C#N
InChIInChI=1S/C16H16N8/c17-10-13-2-3-14(18-11-13)22-6-1-7-23(9-8-22)16-5-4-15-20-19-12-24(15)21-16/h2-5,11-12H,1,6-9H2
InChIKeyNUCRTUIZFOBDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile (CAS 2320884-51-1) Chemical Class & Preliminary Activity Profile


6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile (CAS 2320884-51-1) is a synthetic small molecule belonging to the triazolo[4,3-b]pyridazine class. Its structure integrates a 1,4-diazepane linker connecting a 6-substituted triazolopyridazine core to a nicotinonitrile terminus. While comprehensive peer-reviewed pharmacological profiling is not yet available for this specific compound, its structural features align with motifs recognized in kinase inhibitor design, and early vendor disclosures indicate potential dual inhibitory activity against c-Met and Pim-1 kinases [1]. This positions the compound within a research stream focused on multi-target anticancer kinase inhibitors, though confirmatory data must be obtained independently.

Why a Generic Triazolopyridazine Cannot Substitute for 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile


The biological activity of triazolo[4,3-b]pyridazine derivatives is highly sensitive to the nature of the substituent at the 6-position. In the 2024 series of dual c-Met/Pim-1 inhibitors, altering the hydrazone substituent at this position produced a >2-fold difference in kinase inhibition (IC50 0.163 µM vs. >0.3 µM for c-Met) and a >1.9-fold change in mean growth inhibition across 60 cell lines [1]. The introduction of a 1,4-diazepane spacer and a terminal nicotinonitrile group, as in the target compound, represents a substantial departure from the hydrazone-containing chemotypes that have been quantitatively characterized. Consequently, activity, selectivity, and physicochemical parameters cannot be reliably extrapolated from other 6-substituted triazolopyridazines; direct experimental verification is required.

6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile Quantitative Evidence Guide


Kinase Inhibition Landscape: c-Met and Pim-1 Dual Targeting Potential vs. Class Benchmark

The target compound is reported to exhibit dual inhibitory activity against c-Met and Pim-1 kinases. However, the most directly comparable quantitative benchmark currently available is the lead compound 4g from the 2024 RSC Advances series, which demonstrated IC50 values of 0.163 ± 0.01 µM (c-Met) and 0.283 ± 0.01 µM (Pim-1) [1]. This benchmark is derived from a 6-hydrazone-substituted triazolopyridazine, not a 6-(1,4-diazepan-1-yl)nicotinonitrile derivative. No direct head-to-head enzymatic or cellular data for the target compound against this or any other close analog have been published. The dual inhibition claim therefore remains a class-level inference until verified by independent assays.

Kinase Inhibition c-Met Pim-1 Triazolopyridazine

Antiproliferative Potency: Lack of Comparative Data vs. Clinically Relevant Cell Line Panels

The 2024 RSC Advances study reported that compound 4g achieved a mean growth inhibition (GI%) of 55.84% across 60 cancer cell lines, with the highest sensitivity observed in leukemia cell lines (CCRF-CEM GI% 85.88, RPMI-8226 GI% 86.88) [1]. This sets a class benchmark for antiproliferative activity. However, no NCI-60 or comparable broad-panel cytotoxicity data exist for the target compound. The structure-activity relationship (SAR) within the triazolopyridazine series indicates that replacing the hydrazone moiety with a diazepane-nicotinonitrile group can substantially alter cellular permeability, target engagement, and thus antiproliferative potency. Therefore, the 55.84% mean GI% cannot be used as a surrogate performance indicator.

Anticancer Activity NCI-60 Growth Inhibition Leukemia

Apoptosis Induction and Mechanism-of-Action Benchmarking

Mechanistic studies on the triazolopyridazine class have shown that compound 4g induces a 29.61-fold increase in apoptosis in MCF-7 breast cancer cells, accompanied by elevated caspase-9 levels and decreased phosphorylation of PI3K, AKT, and mTOR compared to staurosporine [1]. These findings establish a mechanistic benchmark for dual c-Met/Pim-1 inhibitors in this chemical series. No analogous apoptosis, cell cycle, or signaling pathway data are available for the target compound. Given that the diazepane-nicotinonitrile side chain could alter both target engagement and off-target interactions, the pro-apoptotic potency and molecular signature of 4g cannot be assumed.

Apoptosis MCF-7 PI3K/AKT/mTOR Caspase-9

Priority Application Scenarios for 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile in Therapeutic Discovery


Chemical Probe Development for Dual c-Met/Pim-1 Kinase Inhibition

Despite the absence of target-specific quantitative data, the structural design of 6-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile is consistent with the pharmacophore model for dual c-Met/Pim-1 inhibitors established by Mahmoud et al. (2024) [1]. The compound can be deployed as a starting scaffold for structure-activity relationship (SAR) exploration, where iterative modification of the nicotinonitrile or diazepane linker is used to map the biochemical requirements for potent dual inhibition. Its procurement value lies in its potential to serve as a novel chemotype distinct from the hydrazone-based leads, thereby expanding the intellectual property landscape and offering alternative physicochemical properties.

Benchmarking Novel Triazolopyridazine Chemotypes for Kinase Selectivity Profiling

The compound can be used in systematic kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its inhibition fingerprint against a broad array of kinases. Comparison of this fingerprint with that of compound 4g and other class members [1] would elucidate how the diazepane-nicotinonitrile modification shifts selectivity away from the c-Met/Pim-1 dual target. Such data are essential for off-target risk assessment and for prioritizing this chemotype over others in lead optimization campaigns.

In Vitro Antitumor Screening in c-Met- or Pim-1-Driven Cancer Models

Given the sensitivity of certain leukemia and colon cancer cell lines to triazolopyridazine-based kinase inhibitors (e.g., 4g achieved GI% values exceeding 85% in CCRF-CEM and RPMI-8226 [1]), the target compound warrants evaluation in a focused panel of c-Met-amplified or Pim-1-overexpressing cell lines. Direct head-to-head comparisons with 4g or clinical-stage c-Met inhibitors (e.g., capmatinib, cabozantinib) in these models are needed to delineate any differential potency or resistance-overcoming properties. Until such data are generated, procurement for translational research must be accompanied by plans for de novo characterization.

Quote Request

Request a Quote for 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.